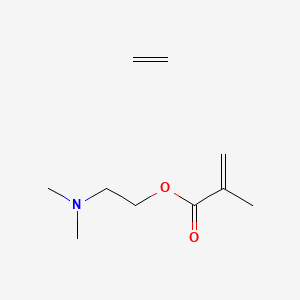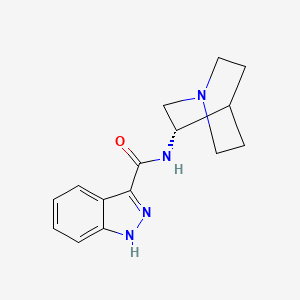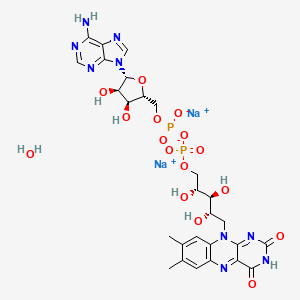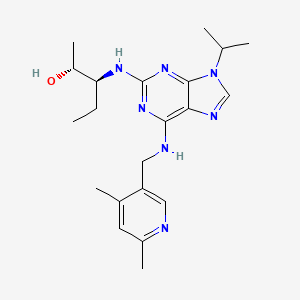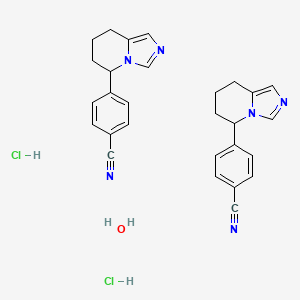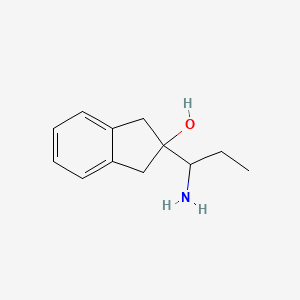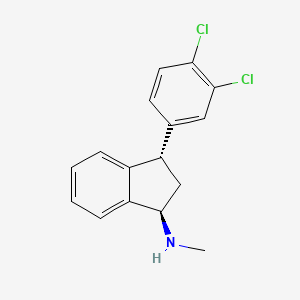
グリシル-L-チロシン
概要
説明
Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine. It is known for its role in enhancing the solubility of L-tyrosine in various applications, particularly in cell culture media. The compound has the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol .
科学的研究の応用
Glycyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis and studies of peptide bond formation.
作用機序
Target of Action
Glycyl-L-tyrosine (GY) is a dipeptide composed of glycine and L-tyrosine . The primary targets of GY are proteins that contain tyrosine residues . Tyrosine residues are attractive conjugation targets due to the reactivity of the phenol substituent, which is mostly orthogonal to that of cysteine or lysine .
Mode of Action
The interaction of GY with its targets has been studied in various contexts. For instance, GY has been found to interact with manganese-substituted carboxypeptidase A (MnCPA) in aqueous solution . The reaction proceeds via two parallel paths, both of which are ligand-dependent . The rate constants for these processes suggest an associative mode of activation for both the aqua ligand substitution processes .
Biochemical Pathways
It’s known that tyrosine, a component of gy, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Pharmacokinetics
The molecular weight of gy is 2382399 , which could influence its absorption and distribution in the body.
Result of Action
For example, in fed-batch cultures of IgG-producing CHO cells, GY was found to influence the balance of cofactor regeneration and energy distribution required for biomass and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GY. For instance, the solubility of L-tyrosine, a component of GY, in water can affect the performance of cell cultures . Additionally, the concentration of GY in the feed medium can influence the metabolic bottleneck, resulting in enhanced IgG titer and productivity .
生化学分析
Biochemical Properties
Glycyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be efficiently taken up and metabolized by cells . This dipeptide can increase the solubility of L-tyrosine at neutral pH by up to 50 times compared to free L-tyrosine .
Cellular Effects
Glycyl-L-tyrosine has been found to have significant effects on various types of cells and cellular processes. For instance, in Chinese hamster ovary (CHO) cell cultures, it has been shown to enhance the performance of the culture . It influences cell function by providing a source of tyrosine, which is essential for protein synthesis and cellular metabolism .
Molecular Mechanism
Glycyl-L-tyrosine exerts its effects at the molecular level through various mechanisms. It is hydrolyzed to free amino acids during the process, providing a source of tyrosine for protein synthesis . The tyrosine residue can then participate in various biochemical reactions, including enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Glycyl-L-tyrosine can change in laboratory settings. It has been shown to have a high solubility, which allows for its use in concentrated feeds without the need to modify the pH . This property contributes to its stability and long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of Glycyl-L-tyrosine can vary with different dosages in animal models. While specific studies on Glycyl-L-tyrosine are limited, it is known that tyrosine, one of its components, is considered safe for all animal species at certain dosages .
Metabolic Pathways
Glycyl-L-tyrosine is involved in several metabolic pathways. It is hydrolyzed to provide tyrosine, which then participates in various biochemical reactions . Tyrosine is a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more .
Transport and Distribution
Glycyl-L-tyrosine is transported and distributed within cells and tissues. While specific transporters or binding proteins for Glycyl-L-tyrosine have not been identified, it is known that it can be efficiently taken up and metabolized by cells .
Subcellular Localization
It is known that tyrosine, one of its components, can be modified by different enzymes to yield specific types of tyrosine-derived metabolites, which can be localized to various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Glycyl-L-tyrosine can be synthesized through the coupling of L-tyrosine with glycine via a peptide bond. One common method involves the reaction of L-tyrosine with chloroacetyl chloride in the presence of an aqueous solution of sodium hydroxide to form N-chloroacetyl-L-tyrosine. This intermediate is then reacted with aqueous ammonia to yield Glycyl-L-tyrosine .
Industrial Production Methods
In industrial settings, the production of Glycyl-L-tyrosine often involves optimized processes to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
Glycyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Glycyl-L-tyrosine, such as phosphorylated or sulfated forms, which can have different biological activities .
類似化合物との比較
Similar Compounds
L-Alanyl-L-tyrosine: Another dipeptide that enhances the solubility of L-tyrosine in cell culture media.
Glycyl-L-phenylalanine: A dipeptide with similar structural properties but different biological activities.
L-Tyrosyl-L-tyrosine: A dipeptide composed of two tyrosine residues, used in studies of peptide bond formation and protein synthesis.
Uniqueness
Glycyl-L-tyrosine is unique in its ability to significantly enhance the solubility of L-tyrosine at neutral pH, making it particularly valuable in cell culture applications. Its efficient uptake and metabolism by cells also make it a preferred choice for enhancing the performance of biopharmaceutical production processes .
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGUPMXALFZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-79-7 | |
| Record name | L-Tyrosine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tyrosine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)
